Methyl 2-(3-tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
Methyl 2-(3-tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the tosyl group and the tetrahydrobenzo[b]thiophene core makes this compound particularly interesting for synthetic chemists and pharmacologists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multiple steps:
Formation of the Tetrahydrobenzo[b]thiophene Core: This can be achieved through a cyclization reaction involving a suitable thiophene precursor and a cyclizing agent under acidic or basic conditions.
Introduction of the Carboxylate Group: The carboxylate group is usually introduced via esterification reactions, where the thiophene derivative is treated with methanol in the presence of an acid catalyst.
Attachment of the Tosylpropanamido Group: This step involves the reaction of the intermediate compound with tosyl chloride and a suitable amine under basic conditions to form the tosylpropanamido moiety.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors for better control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the ester moiety, converting it to an alcohol.
Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The presence of the tosyl group can enhance the compound’s ability to interact with biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(3-tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The tosyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The tetrahydrobenzo[b]thiophene core can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-thiophenecarboxylate
- Methyl 3-sulfonylamino-2-thiophenecarboxylate
- Tosylamido derivatives of benzo[b]thiophene
Uniqueness
What sets Methyl 2-(3-tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate apart is the combination of the tosylpropanamido group and the tetrahydrobenzo[b]thiophene core. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
This detailed overview highlights the significance of this compound in various fields, from synthetic chemistry to potential therapeutic applications
Biological Activity
Methyl 2-(3-tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-cancer properties, antibacterial effects, and mechanisms of action.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C20H22N2O3S2
- Molecular Weight : 402.5 g/mol
The compound features a complex structure that includes a benzo[b]thiophene moiety, which is known for its diverse biological activities.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of related tetrahydrobenzo[b]thiophene derivatives. For instance:
- A study synthesized various derivatives and evaluated their cytotoxicity against several cancer cell lines, including MCF-7 (breast adenocarcinoma) and NCI-H460 (non-small cell lung cancer). Compounds demonstrated significant inhibition of cell proliferation with IC50 values in the micromolar range .
- The mechanism of action often involves the induction of apoptosis and cell cycle arrest at the G2/M phase, correlating with increased expression of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .
Table 1: Summary of Anti-Cancer Activity
Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 10 | Apoptosis induction |
Compound B | NCI-H460 | 15 | Cell cycle arrest (G2/M phase) |
This compound | TBD | TBD |
Antibacterial Activity
The antibacterial properties of thiophene derivatives have also been investigated. Compounds similar to this compound exhibited moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria:
- In vitro studies demonstrated that certain derivatives inhibited bacterial growth significantly compared to standard antibiotics like Ampicillin. The inhibition zones ranged from 15 mm to over 20 mm depending on the specific structure of the compound .
Table 2: Antibacterial Activity Data
Compound Name | Bacteria Type | Inhibition Zone (mm) |
---|---|---|
Compound C | Gram-positive | 18 |
Compound D | Gram-negative | 20 |
This compound | TBD |
The biological activities observed in this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Many thiophene derivatives inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Induction of Reactive Oxygen Species (ROS) : Compounds may increase ROS levels within cancer cells leading to oxidative stress and subsequent apoptosis.
- Interaction with DNA : Some derivatives may intercalate into DNA or affect its replication process.
Case Study: Synthesis and Evaluation
A recent study synthesized a series of tetrahydrobenzo[b]thiophenes and evaluated their biological activities. The synthesis involved multi-step reactions starting from readily available precursors. Each compound was characterized using techniques such as NMR and mass spectrometry.
The evaluation revealed that compounds with specific substitutions on the thiophene ring exhibited enhanced biological activity. For example:
- A compound with a tosyl group showed improved solubility and bioavailability compared to its non-tosylated counterparts.
Properties
IUPAC Name |
methyl 2-[3-(4-methylphenyl)sulfonylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S2/c1-13-7-9-14(10-8-13)28(24,25)12-11-17(22)21-19-18(20(23)26-2)15-5-3-4-6-16(15)27-19/h7-10H,3-6,11-12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTYEZVBZQLKHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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